Py-MAA-Val-Cit-PAB-MMAE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2247398-68-9 |

|---|---|

Molecular Formula |

C72H111N13O16S |

Molecular Weight |

1446.8 g/mol |

IUPAC Name |

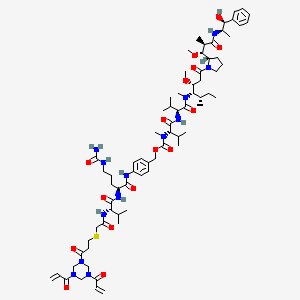

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C72H111N13O16S/c1-17-46(10)63(54(99-15)37-59(90)85-35-24-28-53(85)65(100-16)47(11)66(92)75-48(12)64(91)50-25-21-20-22-26-50)80(13)70(96)61(44(6)7)79-69(95)62(45(8)9)81(14)72(98)101-38-49-29-31-51(32-30-49)76-67(93)52(27-23-34-74-71(73)97)77-68(94)60(43(4)5)78-55(86)39-102-36-33-58(89)84-41-82(56(87)18-2)40-83(42-84)57(88)19-3/h18-22,25-26,29-32,43-48,52-54,60-65,91H,2-3,17,23-24,27-28,33-42H2,1,4-16H3,(H,75,92)(H,76,93)(H,77,94)(H,78,86)(H,79,95)(H3,73,74,97)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |

InChI Key |

ASDXMJBJAKMFHO-NGASZDMPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Py-MAA-Val-Cit-PAB-MMAE for Antibody-Drug Conjugates

This technical guide provides a comprehensive overview of the synthesis protocol for Py-MAA-Val-Cit-PAB-MMAE, a sophisticated drug-linker used in the development of targeted antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, structured data presentation, and visualizations of the synthesis workflow.

The this compound drug-linker is a complex molecule designed for optimal performance in ADCs. It comprises a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), linked to a monoclonal antibody targeting tumor-associated antigens. The linkage system is meticulously engineered for stability in circulation and selective release of the cytotoxic payload within the tumor microenvironment. The key components of the linker include:

-

Py-MAA (Pyridyl-Maleic Anhydride derivative): A thiol-reactive maleimide (B117702) group for covalent attachment to cysteine residues on the antibody.

-

Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically cleaved by Cathepsin B, an enzyme frequently overexpressed in tumor cells.

-

PAB (p-aminobenzyl carbamate): A self-immolative spacer that facilitates the release of the active MMAE payload upon cleavage of the Val-Cit linker.

-

MMAE (Monomethyl Auristatin E): A highly potent anti-mitotic agent that induces apoptosis in cancer cells.

Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the assembly of the peptide linker and subsequent conjugation to the cytotoxic drug, followed by the introduction of the maleimide functional group for antibody conjugation.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-MMAE

This step involves the coupling of the protected dipeptide-spacer unit (Fmoc-Val-Cit-PAB) to the cytotoxic payload (MMAE).

Materials:

| Reagent | Supplier | Purpose |

| Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate | Various | Protected linker-spacer |

| Monomethyl Auristatin E (MMAE) | Various | Cytotoxic payload |

| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | Coupling additive |

| Pyridine | Sigma-Aldrich | Base |

| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | Reaction solvent |

Procedure:

-

Dissolve MMAE (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DMF.

-

Add Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate (1.1 eq.) to the solution.

-

Add dry pyridine to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, purify the crude product by semi-preparative HPLC.

-

Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (MMAE:Linker:HOBt) | 1.0 : 1.1 : 1.0 | [1] |

| Solvent | Anhydrous DMF, Pyridine | [1] |

| Reaction Time | Monitored by HPLC until completion | [1] |

| Temperature | Room Temperature | [1] |

| Purification | Semi-preparative HPLC | [1] |

| Reported Yield | 78% | [1] |

Step 2: Fmoc Deprotection to Yield NH2-Val-Cit-PAB-MMAE

The N-terminal Fmoc protecting group is removed to expose the amine for subsequent conjugation to the maleimide moiety.

Materials:

| Reagent | Supplier | Purpose |

| Fmoc-Val-Cit-PAB-MMAE | Synthesized in Step 1 | Protected drug-linker |

| Piperidine | Sigma-Aldrich | Deprotection reagent |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Reaction solvent |

Procedure:

-

Dissolve Fmoc-Val-Cit-PAB-MMAE (1.0 eq.) in DMF.

-

Add piperidine (20 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 20 minutes.

-

Monitor the deprotection by HPLC.

-

Upon completion, purify the product by reverse-phase preparative HPLC.

-

Lyophilize the purified fractions to obtain NH2-Val-Cit-PAB-MMAE as a white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Drug-linker:Piperidine) | 1.0 : 20.0 | [1] |

| Solvent | DMF | [1] |

| Reaction Time | 20 minutes | [1] |

| Temperature | Room Temperature | [1] |

| Purification | Reverse-phase preparative HPLC | [1] |

| Reported Yield | 70.7% | [1] |

Step 3: Conjugation of Py-MAA to NH2-Val-Cit-PAB-MMAE

In this final step, the maleimide-containing moiety (Py-MAA) is conjugated to the free amine of the Val-Cit-PAB-MMAE intermediate. The following protocol is adapted from standard maleimide conjugation procedures.

Materials:

| Reagent | Supplier | Purpose |

| NH2-Val-Cit-PAB-MMAE | Synthesized in Step 2 | Drug-linker intermediate |

| Py-MAA-NHS Ester | Custom Synthesis | Maleimide moiety |

| N,N'-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base |

| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | Reaction solvent |

Procedure:

-

Activate the Pyridyl-Maleic Acid (Py-MAA) by reacting it with N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) to form the Py-MAA-NHS ester.

-

Dissolve NH2-Val-Cit-PAB-MMAE (1.0 eq.) in anhydrous DMF.

-

Add DIPEA (2.0 eq.) to the solution and stir briefly.

-

Add the Py-MAA-NHS ester (1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by HPLC.

-

Once the reaction is complete, purify the final product, this compound, by preparative HPLC.

-

Lyophilize the purified fractions to yield the final product.

Quantitative Data (Estimated):

| Parameter | Value |

| Molar Ratio (Amine:Py-MAA-NHS:DIPEA) | 1.0 : 1.1 : 2.0 |

| Solvent | Anhydrous DMF |

| Reaction Time | Monitored by HPLC until completion |

| Temperature | Room Temperature |

| Purification | Preparative HPLC |

| Expected Yield | >70% |

Mechanism of Action of the Resulting ADC

The ADC constructed with the this compound drug-linker exhibits a targeted mechanism of action, ensuring the selective delivery and release of the cytotoxic payload in tumor cells.

This in-depth technical guide provides a framework for the synthesis of this compound. Researchers should note that reaction conditions and purification methods may require optimization for specific applications and scales. The provided protocols and data are based on available literature for similar compounds and should serve as a valuable starting point for the development of novel antibody-drug conjugates.

References

An In-Depth Technical Guide to the Characterization of Py-MAA-Val-Cit-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Py-MAA-Val-Cit-PAB-MMAE is a sophisticated drug-linker conjugate integral to the development of advanced Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the characterization techniques for this complex molecule. This compound serves as the cytotoxic payload delivery system for the investigational ADC, Zapadcine-3a, which targets the TRAILR2 (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Receptor 2) pathway.[1][2] A thorough understanding of its structure and properties through detailed characterization is paramount for ensuring the safety, efficacy, and consistency of the resulting ADC.

The molecule itself is comprised of several key components:

-

Py (1,3,5-triacryloylhexahydro-1,3,5-triazine): A trifunctional monomer that can act as a crosslinking agent.

-

MAA (Methacrylic acid): A component that may be involved in the linker's structure and its conjugation chemistry.[1]

-

Val-Cit (Valine-Citrulline): A dipeptide linker that is designed to be stable in the bloodstream but is cleavable by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.

-

PAB (p-aminobenzyl): A self-immolative spacer that, following the cleavage of the Val-Cit linker, releases the cytotoxic drug.

-

MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

This guide will delve into the essential characterization techniques, present available quantitative data, and provide standardized experimental protocols for the analysis of this and closely related molecules.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, the general physicochemical properties can be inferred from its constituent parts and data from commercial suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | C_72H_111N_13O_16S | [3][4] |

| Molecular Weight | 1446.79 g/mol | [3][4] |

| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) | [3] |

| Storage Conditions | -20°C or -80°C, sealed, and protected from moisture. Stock solutions are typically stable for up to 6 months at -80°C. | [2] |

Core Characterization Techniques and Experimental Protocols

The characterization of this compound, both as a standalone molecule and as part of an ADC, relies on a suite of advanced analytical techniques to confirm its identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and for monitoring its synthesis and conjugation to an antibody. Reversed-phase HPLC (RP-HPLC) is most commonly employed.

Experimental Protocol: RP-HPLC for a vc-PAB-MMAE Analogue

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 2% to 90% Mobile Phase B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV absorbance at 280 nm.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is often used to obtain accurate mass measurements.

Experimental Protocol: ESI-HRMS for a vc-PAB-MMAE Analogue

-

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

Source Parameters:

-

Drying gas (N_2) flow: 11 L/min

-

Nebulizer pressure: 40 psi

-

Gas temperature: 350°C

-

Fragmentor voltage: 175 V

-

Skimmer voltage: 65 V

-

Capillary voltage: 4000 V

-

-

Mass Range: m/z 200-3000.

Quantitative Data: Representative Mass Spectrometry Data for vc-PAB-MMAE Analogues

| Analyte | Ion Species | Calculated m/z | Observed m/z |

| Fmoc-VC-PAB-MMAE | [M+H]^+ | 1345.7811 | 1345.7798 |

| NH_2-Val-Cit-PAB-MMAE | [M+H]^+ | 1123.77 | Value not specified in literature |

Note: Specific fragmentation patterns for this compound are not publicly available. Analysis would typically involve identifying fragments corresponding to the MMAE payload, the linker components, and the "Py-MAA" moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each atom. Both 1H and 13C NMR would be employed.

Due to the proprietary nature of this compound, specific NMR spectral data is not available in the public domain. The following is a representative protocol for a related compound.

Experimental Protocol: NMR for a Synthetic Precursor

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl_3) or deuterated methanol (B129727) (CD_3OD).

-

Referencing: Calibrated using the residual solvent signals.

-

Experiments: 1H NMR, 13C NMR, and 2D experiments (e.g., COSY, HSQC) for full structural assignment.

Logical Workflow for Characterization

A systematic workflow is essential for the comprehensive characterization of this compound.

Mechanism of Action: TRAILR2 Signaling Pathway

When conjugated to an anti-TRAILR2 antibody to form an ADC like Zapadcine-3a, this compound is delivered specifically to cancer cells expressing the TRAILR2 receptor. Upon internalization and lysosomal trafficking, the Val-Cit linker is cleaved, releasing MMAE to induce apoptosis. The binding of the ADC to TRAILR2 initiates a downstream signaling cascade.

References

A Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Cit Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's success, governing its stability in circulation and the efficiency of payload release at the target site. Among the most clinically successful linker technologies is the Valine-Citrulline (Val-Cit) dipeptide, a system designed for specific cleavage by lysosomal proteases. This technical guide provides an in-depth examination of the Val-Cit linker's cleavage mechanism, presents quantitative data on its performance, and details key experimental protocols for its evaluation.

The Val-Cit-PABC Linker System: A Multi-Component Design

The Val-Cit linker is more accurately described as a multi-component system, engineered for stability in the bloodstream and rapid disassembly within the target cell. Its primary components are:

-

Valine (Val): This hydrophobic amino acid is positioned at the P2 site, which interacts favorably with the S2 subsite of the Cathepsin B active site.[1]

-

Citrulline (Cit): A non-proteinogenic amino acid, citrulline is an electronic analog of arginine.[] It occupies the P1 position, which sits (B43327) in the S1 subsite of the enzyme. Its weaker basicity compared to arginine enhances the linker's stability.[]

-

p-Aminobenzyl Carbamate (PABC): This "self-immolative" spacer is essential.[] It connects the dipeptide to the drug and is designed to spontaneously decompose only after the Val-Cit dipeptide has been cleaved.[1] Attaching a bulky drug payload directly to the dipeptide can sterically hinder the enzyme's access, making the PABC spacer crucial for efficient cleavage and release of the unmodified, active drug.[4][5]

The Multi-Step Cleavage Mechanism: From Cell Surface to Payload Release

The release of a cytotoxic payload from a Val-Cit-linked ADC is a precisely orchestrated, multi-step process that begins after the ADC engages with its target on a cancer cell surface.[1]

-

Receptor-Mediated Endocytosis: The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome.[1]

-

Lysosomal Trafficking: The endosome matures and fuses with a lysosome, exposing the ADC to the organelle's acidic environment (pH 4.5-5.5) and a high concentration of active proteases.[]

-

Enzymatic Cleavage: Within the lysosome, the cysteine protease Cathepsin B recognizes the Val-Cit dipeptide as a substrate. The enzyme's active site catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[1][6]

-

Self-Immolation and Drug Release: This cleavage is the critical trigger. The resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[1][7] This cascade fragments the spacer, releasing the unmodified active payload, carbon dioxide, and an aromatic remnant in a clean and traceless manner.[1][4]

Caption: ADC internalization and payload release pathway.

Key Enzymes Involved in Linker Cleavage

While Cathepsin B is the primary enzyme targeted in Val-Cit linker design, the biological reality is more complex.

-

Primary Target: Cathepsin B: This lysosomal cysteine protease is frequently overexpressed in various tumor types, making it an attractive target for ADC payload release.[] Its activity is optimal in the acidic environment of the lysosome and significantly reduced at the neutral pH of the bloodstream, preventing premature drug release.[]

-

Other Lysosomal Proteases: Gene knockout and inhibitor studies have revealed that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to Val-Cit linker cleavage.[1][8] This enzymatic redundancy is advantageous, as it reduces the likelihood of tumor resistance occurring through the loss of a single protease.[1]

-

Off-Target Cleavage and Stability Issues: The Val-Cit linker is susceptible to cleavage by enzymes outside the target lysosome, which can impact preclinical evaluation and cause off-target toxicity.

-

Mouse Carboxylesterase 1C (Ces1C): This enzyme, present in rodent plasma, is known to hydrolyze the Val-Cit dipeptide, leading to significant instability in mouse models.[9][10] This complicates preclinical assessment of ADCs.[11]

-

Human Neutrophil Elastase (NE): Secreted by neutrophils, NE can also cleave the Val-Cit linker.[10][12] This premature cleavage is believed to contribute to off-target toxicities like neutropenia observed in some ADC treatments.[11][12]

-

Quantitative Analysis of Linker Cleavage

Direct kinetic parameters (kcat, Km) for the enzymatic cleavage of full ADC constructs are not widely published.[1] However, comparative studies using model substrates and stability assays provide valuable insights.

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

| Linker Sequence | Enzyme | Relative Cleavage Rate/Note |

|---|---|---|

| Val-Cit | Cathepsin B | Baseline for comparison |

| Val-Ala | Cathepsin B | Cleaved at approximately half the rate of Val-Cit.[9][13] |

| Phe-Lys | Cathepsin B | Cleaved ~30-fold faster than Val-Cit.[13] |

Note: Data is based on model substrates and relative rates can vary based on experimental conditions.

Table 2: Plasma Stability of Val-Cit Linker ADCs

| Species | Plasma Half-Life (t½) | Key Cleavage Enzyme (Off-Target) |

|---|---|---|

| Human | ~230 days* | Neutrophil Elastase |

| Mouse | ~80 hours* | Carboxylesterase 1C (Ces1C) |

*Values are for a specific MMAE-based ADC and can vary.[9] The significant difference highlights the challenge of preclinical translation.

Table 3: Impact of P3 Position Modification on Mouse Plasma Stability

| Linker Sequence | Modification Rationale | Mouse Plasma Stability |

|---|---|---|

| Val-Cit | Standard Linker | Low |

| Glu -Val-Cit (EVCit) | Addition of a hydrophilic P3 residue (Glutamic Acid) | High, resists Ces1C cleavage.[10][14][15] |

This modification strategy is a key development to create linkers suitable for preclinical mouse models without compromising Cathepsin B sensitivity.[14]

Experimental Protocols for Assessing Linker Cleavage

Evaluating the cleavage and stability of a Val-Cit linker is fundamental to ADC development. Below are two standard protocols.

Protocol 1: In Vitro ADC Cleavage Assay (LC-MS Based)

This method quantifies the rate of payload release from a full ADC construct in the presence of a purified enzyme.

Objective: To determine the rate of drug release from a Val-Cit-linked ADC upon incubation with recombinant human Cathepsin B.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM sodium acetate (B1210297) buffer with 5 mM DTT and 1 mM EDTA, adjusted to pH 5.5.[13]

-

ADC Solution: Prepare the ADC at a stock concentration (e.g., 10 µM) in the assay buffer.

-

Enzyme Activation: Pre-incubate recombinant human Cathepsin B in the assay buffer for ~15 minutes at 37°C to ensure activation.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate the reaction by adding the activated Cathepsin B solution. Typical final concentrations are in the micromolar range for the ADC (e.g., 1 µM) and the nanomolar range for the enzyme (e.g., 20 nM).[1]

-

-

Incubation and Sampling:

-

Incubate the reaction at 37°C.

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately stop the reaction by adding a quenching solution, such as 3 volumes of ice-cold acetonitrile (B52724) containing 0.1% formic acid. This precipitates the protein components.[1]

-

-

Sample Analysis:

-

Centrifuge the quenched sample to pellet the precipitated protein.

-

Inject the supernatant onto a reverse-phase HPLC or LC-MS system.

-

Quantify the amount of released payload by integrating the area of its corresponding peak and comparing it to a standard curve generated with the free drug.[1]

-

-

Data Interpretation:

-

Plot the concentration of the released payload over time to determine the rate of cleavage.

-

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Protocol 2: Fluorogenic Substrate Cleavage Assay

This is a high-throughput method ideal for screening libraries of peptide linkers to identify sequences susceptible to enzymatic cleavage.[1]

Principle: A model dipeptide linker (e.g., Val-Cit) is attached to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is non-fluorescent when part of the amide bond. Upon enzymatic cleavage, the free AMC is released and becomes highly fluorescent. The increase in fluorescence over time is directly proportional to the rate of cleavage.[1][16]

Methodology:

-

Reagent Preparation:

-

Reaction Setup (96-well plate format):

-

Add the substrate solution to the wells of a black, clear-bottom 96-well microplate.

-

Include control wells: blank (substrate only), negative control (enzyme + inhibitor), and enzyme only.[17]

-

Initiate the reaction by adding the activated Cathepsin B solution to the wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure fluorescence kinetically over a set period (e.g., 60 minutes). Typical wavelengths are an excitation of ~350-380 nm and an emission of ~440-460 nm for AMC.[1]

-

-

Data Analysis:

-

Subtract the background fluorescence from the blank wells.

-

The rate of cleavage is determined from the slope of the linear portion of the fluorescence versus time plot. For determining kinetic constants (Km, kcat), the assay is run at various substrate concentrations and the data is fitted to the Michaelis-Menten equation.[17]

-

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly successful and robust strategy for achieving tumor-specific drug release in ADCs. The mechanism relies on a sequence of well-orchestrated events, from ADC internalization to lysosomal trafficking, culminating in a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug. A thorough understanding of this mechanism, including its kinetics, susceptibility to off-target cleavage, and the protocols to assess its function, is essential for the rational design and development of next-generation antibody-drug conjugates with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. preprints.org [preprints.org]

- 12. adcreview.com [adcreview.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. "Design of a Turn-on Fluorescence Assay for the Identification and Appl" by Caitlin Vitro, Jared Miller et al. [orb.binghamton.edu]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to vc-PAB-MMAE Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the valine-citrulline-p-aminobenzyl-monomethyl auristatin E (vc-PAB-MMAE) linker system, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). We will delve into the core components, mechanism of action, and provide key quantitative data and experimental protocols to support research and development efforts in targeted cancer therapy.

Core Components of the vc-PAB-MMAE Linker System

The vc-PAB-MMAE linker-drug is a sophisticated chemical entity designed for stability in systemic circulation and selective release of its potent cytotoxic payload within target cancer cells. It consists of three primary components: the cleavable dipeptide linker (vc), a self-immolative spacer (PAB), and the highly potent antimitotic agent (MMAE).

-

Valine-Citrulline (vc) Dipeptide Linker: This dipeptide sequence is engineered to be susceptible to enzymatic cleavage by proteases, such as cathepsin B, which are highly expressed in the lysosomal compartments of tumor cells.[1][] The vc linker is designed to be stable in the bloodstream, minimizing premature drug release and associated off-target toxicity.[3]

-

p-Aminobenzyl (PAB) Spacer: The PAB spacer acts as a self-immolative unit.[] Following the enzymatic cleavage of the valine-citrulline dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This rapid electronic cascade results in the release of the unmodified cytotoxic drug, MMAE.[]

-

Monomethyl Auristatin E (MMAE): MMAE is a synthetic and highly potent derivative of the natural antimitotic agent dolastatin 10.[4] It functions by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[5] Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone agent and is instead delivered directly to cancer cells via the ADC.[4]

Mechanism of Action: From Systemic Circulation to Apoptosis

The therapeutic efficacy of an ADC equipped with a vc-PAB-MMAE linker relies on a multi-step process that ensures targeted cell killing:

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the stable vc-PAB linker preventing premature release of MMAE. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosomes, which are acidic organelles containing a high concentration of proteases, including cathepsin B.

-

Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the valine-citrulline dipeptide linker.

-

Self-Immolation and Payload Release: The cleavage of the vc linker triggers the self-immolation of the PAB spacer, leading to the release of free and fully active MMAE into the cytoplasm of the cancer cell.

-

Microtubule Disruption and Apoptosis: The released MMAE binds to tubulin, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest. Prolonged mitotic arrest activates the intrinsic apoptotic pathway, culminating in cancer cell death.

Quantitative Data

The following tables summarize key quantitative data related to the performance of vc-PAB-MMAE linkers in ADCs.

Table 1: In Vitro Cytotoxicity of vc-PAB-MMAE ADCs in Various Cancer Cell Lines

| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nM) |

| SKBR3 | Breast Cancer | HER2 | Trastuzumab-vc-MMAE | 0.03 - 0.07 |

| BT474 | Breast Cancer | HER2 | Trastuzumab-vc-MMAE | 0.02 - 0.1 |

| N87 | Gastric Cancer | HER2 | Trastuzumab-vc-MMAE | ~0.1 |

| BxPC-3 | Pancreatic Cancer | Tissue Factor | Anti-TF-vc-MMAE | 0.97 |

| PSN-1 | Pancreatic Cancer | Tissue Factor | Anti-TF-vc-MMAE | 0.99 |

| Capan-1 | Pancreatic Cancer | Tissue Factor | Anti-TF-vc-MMAE | 1.10 |

| Panc-1 | Pancreatic Cancer | Tissue Factor | Anti-TF-vc-MMAE | 1.16 |

Data compiled from multiple sources.[6][7] IC50 values can vary based on experimental conditions and specific ADC constructs.

Table 2: Plasma Stability of vc-MMAE ADCs Across Different Species

| Species | Plasma Matrix | Incubation Time | % MMAE Release |

| Human | Plasma | 6 days | < 1% |

| Cynomolgus Monkey | Plasma | 6 days | < 1% |

| Rat | Plasma | 6 days | ~2.5% |

| Mouse (CD1) | Plasma | 6 days | ~25% |

Data indicates that the vc-PAB-MMAE linker is significantly less stable in rodent plasma due to cleavage by carboxylesterase 1C.[1][8]

Table 3: In Vivo Efficacy of vc-PAB-MMAE ADCs in a Ramos Xenograft Model

| Target Antigen | ADC | Dose (mg/kg) | Outcome |

| CD22 | Anti-CD22-MC-vc-PAB-MMAE | ~6.5 | Tumor Regression |

| CD79b | Anti-CD79b-MC-vc-PAB-MMAE | ~2.5 | Tumor Regression |

Data from a non-Hodgkin's lymphoma xenograft model.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of vc-PAB-MMAE ADCs.

Synthesis of MC-vc-PAB-MMAE

This protocol outlines the general steps for the synthesis of the maleimidocaproyl-valine-citrulline-p-aminobenzyl-MMAE (MC-vc-PAB-MMAE) drug-linker.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

MMAE

-

Coupling reagents (e.g., HATU, HOBt)

-

Deprotection reagents (e.g., piperidine (B6355638) in DMF)

-

Maleimidocaproic acid NHS ester (MC-NHS)

-

Solvents (DMF, DCM)

-

Purification system (preparative HPLC)

Procedure:

-

Coupling of MMAE to Fmoc-Val-Cit-PAB-OH:

-

Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in DMF.

-

Add coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion, monitoring by HPLC.

-

Purify the Fmoc-protected intermediate by preparative HPLC.

-

-

Fmoc Deprotection:

-

Treat the purified intermediate with a solution of piperidine in DMF to remove the Fmoc protecting group.

-

Monitor the reaction by HPLC.

-

Isolate the deprotected amine intermediate.

-

-

Coupling of Maleimidocaproic Acid (MC):

-

Dissolve the deprotected intermediate in DMF.

-

Add MC-NHS ester and a base.

-

Stir the reaction at room temperature until completion, monitoring by HPLC.

-

Purify the final product, MC-vc-PAB-MMAE, by preparative HPLC.

-

Conjugation of MC-vc-PAB-MMAE to a Monoclonal Antibody

This protocol describes the conjugation of the MC-vc-PAB-MMAE drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

MC-vc-PAB-MMAE dissolved in DMSO

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

-

Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. The exact TCEP-to-antibody ratio needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Conjugation Reaction:

-

Add the dissolved MC-vc-PAB-MMAE to the reduced antibody solution. A slight molar excess of the drug-linker is typically used.

-

Ensure the final concentration of DMSO is below 10% (v/v) to prevent antibody denaturation.

-

Allow the conjugation to proceed at room temperature for 1 hour with gentle mixing.

-

-

Quenching:

-

Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups.

-

-

Purification:

-

Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or a desalting column.

-

Characterization of the ADC by Mass Spectrometry

Mass spectrometry is a critical tool for characterizing the quality attributes of an ADC, including the drug-to-antibody ratio (DAR) and drug load distribution.

Method: Intact Mass Analysis (LC-MS)

-

Sample Preparation: Dilute the purified ADC to a suitable concentration in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid in water).

-

LC-MS Parameters:

-

LC System: UPLC/HPLC with a reversed-phase column (e.g., C4).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient optimized for protein separation.

-

MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

-

Data Analysis:

-

Deconvolute the resulting mass spectrum to determine the masses of the different ADC species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR from the relative abundance of each species.

-

Mandatory Visualizations

Structure and Cleavage of the vc-PAB-MMAE Linker

Caption: Structure of the vc-PAB-MMAE linker and its cleavage mechanism.

MMAE-Induced Apoptosis Signaling Pathway

Caption: Simplified signaling pathway of MMAE-induced apoptosis.

This technical guide provides a foundational understanding of the vc-PAB-MMAE linker system. For further in-depth analysis and specific applications, consulting the primary scientific literature is recommended.

References

- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellmosaic.com [cellmosaic.com]

- 4. herbmedpharmacol.com [herbmedpharmacol.com]

- 5. benchchem.com [benchchem.com]

- 6. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Auristatin Derivatives in Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Specificity and Potency

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to merge the antigen-specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic agents.[1] This combination allows for the selective delivery of a toxic payload directly to cancer cells, thereby minimizing systemic exposure and associated off-target toxicities, which enhances the therapeutic window.[2] An ADC's architecture consists of three core components: a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1][]

Among the most successful and widely utilized payloads are the auristatin derivatives.[4] Auristatins are synthetic analogues of dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia.[2][5] Dolastatin 10 exhibited extraordinary cytotoxic activity but had a narrow therapeutic window in clinical trials, which spurred the development of synthetic derivatives with improved pharmacological properties.[5] The most prominent of these for ADC development are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), which are key components in several FDA-approved ADCs.[4][6]

Mechanism of Action: Disrupting the Cellular Scaffolding

The potent anti-cancer activity of auristatins stems from their function as antimitotic agents.[2] They bind powerfully to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding domain.[6][7] This interaction disrupts microtubule polymerization, a critical process for the formation of the mitotic spindle during cell division.[5][8] The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and programmed cell death.[5][9] The high cytotoxicity of auristatins, often 100 to 1000 times more potent than conventional chemotherapeutics like doxorubicin, makes them ideal payloads for ADCs, as only a small amount of the drug needs to be delivered to the target cell to be effective.[][9]

The general mechanism for an auristatin-based ADC is a multi-step process:

-

Circulation & Targeting: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.[10]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell via receptor-mediated endocytosis.[1]

-

Lysosomal Trafficking: The complex is trafficked to the lysosome, an acidic organelle containing various proteases.

-

Payload Release: In the case of a protease-cleavable linker (e.g., valine-citrulline), lysosomal enzymes such as Cathepsin B cleave the linker, liberating the active auristatin payload into the cytoplasm.[4]

-

Tubulin Inhibition: The released auristatin binds to tubulin, inhibiting microtubule assembly.[9]

-

Apoptosis: Disruption of the microtubule network leads to G2/M cell cycle arrest and subsequent apoptosis.[11]

Core Derivatives: A Tale of Two Termini (MMAE vs. MMAF)

The two most utilized auristatin payloads, MMAE and MMAF, are structurally very similar, differing primarily at their C-terminus.[12] This subtle modification has profound implications for their physicochemical properties and biological activity.[12] MMAF has a charged phenylalanine residue at its C-terminus, making it less permeable to the cell membrane, whereas MMAE is a neutral, more membrane-permeable molecule.[2][12]

Key Differences Between MMAE and MMAF:

| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |

| C-Terminus | Neutral | Charged (Phenylalanine)[2][12] |

| Cell Permeability | High / Membrane-permeable[12] | Low / Membrane-impermeable[2] |

| Bystander Effect | Potent bystander killing of adjacent antigen-negative cells.[4][12] | Limited to no bystander effect.[13] |

| Toxicity Profile | Higher potential for off-target toxicity due to permeability.[12] | Generally lower systemic toxicity due to containment within the target cell.[] |

| Linker Strategy | Typically requires a cleavable linker (e.g., Val-Cit) for intracellular release.[4] | Can be used with non-cleavable linkers, as the entire ADC-linker-drug complex is active after lysosomal degradation of the antibody. |

| Therapeutic Use | Advantageous for heterogeneous tumors where not all cells express the target antigen.[4][12] | Suitable for targets with high and uniform expression, or when minimizing off-target toxicity is paramount. |

The ability of MMAE to diffuse out of the target cell and kill neighboring cells that do not express the target antigen is known as the bystander effect .[4][10] This is a critical advantage for treating solid tumors, which are often heterogeneous in their antigen expression.[10][13]

Linker Technology: The Critical Connection

The linker is a crucial component that dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site.[14] For auristatin derivatives like MMAE, the most common and clinically validated linker is the protease-cleavable valine-citrulline (Val-Cit) dipeptide linker.[4][15] This linker is remarkably stable in the bloodstream but is efficiently cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[4]

This linker is frequently combined with a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer.[4] Once the Val-Cit dipeptide is cleaved, the PABC spacer spontaneously decomposes, ensuring the release of the unmodified, fully active auristatin payload.[4]

Recent innovations in linker technology have focused on developing hydrophilic linkers.[4] The inherent hydrophobicity of payloads like MMAE can lead to ADC aggregation and faster clearance from circulation.[6] Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) or glucuronide units, can improve the ADC's pharmacokinetic profile and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation issues.[4][16]

Quantitative Data on Auristatin Potency

The potency of auristatins and their corresponding ADCs is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.

Table 1: In Vitro Cytotoxicity (IC50) of Auristatin Derivatives and ADCs

| Compound/ADC | Cell Line | Target Antigen | IC50 Value (nM) | Reference |

| MMAE (Free Drug) | SKBR3 (Breast Cancer) | N/A | 3.27 ± 0.42 | [17] |

| MMAE (Free Drug) | HEK293 (Embryonic Kidney) | N/A | 4.24 ± 0.37 | [17] |

| MMAE (Free Drug) | BxPC-3 (Pancreatic Cancer) | N/A | 0.97 ± 0.10 | [18] |

| MMAE (Free Drug) | PSN-1 (Pancreatic Cancer) | N/A | 0.99 ± 0.09 | [18] |

| MMAE (Free Drug) | Capan-1 (Pancreatic Cancer) | N/A | 1.10 ± 0.44 | [18] |

| MMAE (Free Drug) | Panc-1 (Pancreatic Cancer) | N/A | 1.16 ± 0.49 | [18] |

| Trastuzumab-vc-MMAE | N87 (Gastric Cancer) | HER2 | ~0.1 - 1 | [19] |

| [natCu]PDC-1 (MMAE-Peptide Conjugate) | DX3puroβ6 (Melanoma) | Integrin αvβ6 | 0.058 ± 0.003 | [20] |

| [natCu]PDC-1 (MMAE-Peptide Conjugate) | BxPC-3 (Pancreatic Cancer) | Integrin αvβ6 | 65.1 ± 10.6 | [20] |

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.

Key Experimental Protocols

Validating the efficacy and mechanism of action of auristatin-based ADCs requires a series of well-defined in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of an ADC against antigen-positive cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.[19]

Methodology:

-

Cell Seeding: Plate target cancer cells (e.g., HER2-positive SKBR3) in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

-

ADC Treatment: Prepare serial dilutions of the ADC in culture medium and add them to the wells. Include wells with untreated cells (negative control) and cells treated with the free payload (positive control).

-

Incubation: Incubate the plate for a set period, typically 72-96 hours, under standard cell culture conditions (37°C, 5% CO2).[17]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the ADC concentration and use a non-linear regression model to calculate the IC50 value.[19]

In Vitro Bystander Effect Assay (Co-Culture Method)

This assay evaluates the ability of a membrane-permeable payload like MMAE to kill adjacent antigen-negative cells.[13]

Methodology:

-

Cell Line Preparation: Use two cell lines: an antigen-positive (Ag+) line (e.g., HER2-positive N87) and an antigen-negative (Ag-) line (e.g., HER2-negative MCF7). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for distinct identification.[13]

-

Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). Allow cells to adhere.[12]

-

ADC Treatment: Treat the co-culture with the ADC at a concentration known to be cytotoxic to the Ag+ cells.[12]

-

Incubation: Incubate the plate for 72-120 hours to allow for the killing of Ag+ cells, release of the payload, and subsequent effect on Ag- cells.[12]

-

Viability Measurement: Measure the viability of the fluorescently labeled Ag- cell population using a fluorescence plate reader or by flow cytometry.[12][13]

-

Analysis: Compare the viability of the Ag- cells in the ADC-treated co-culture to their viability when cultured alone and treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[13]

References

- 1. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 4. books.rsc.org [books.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 7. Auristatins - Creative Biolabs [creativebiolabs.net]

- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 9. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates | MDPI [mdpi.com]

- 16. adcreview.com [adcreview.com]

- 17. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 18. researchgate.net [researchgate.net]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 20. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Assessment of ADCs Utilizing Py-MAA-Val-Cit-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergistic interplay of its three core components: a monoclonal antibody for target specificity, a cytotoxic payload to induce cell death, and a chemical linker that connects them.

This document provides detailed application notes and protocols for the in- vitro evaluation of ADCs constructed with the Py-MAA-Val-Cit-PAB-MMAE drug-linker. This system incorporates the potent tubulin inhibitor, Monomethyl Auristatin E (MMAE), attached to the antibody via a protease-cleavable linker. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted payload release within cancer cells.

These protocols outline key in-vitro assays essential for characterizing the efficacy of such ADCs, including cytotoxicity, bystander effect, and internalization assays.

Mechanism of Action

The ADC employing the this compound linker operates through a multi-step process. Initially, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked to the lysosome, an acidic organelle rich in proteases. Inside the lysosome, Cathepsin B cleaves the Val-Cit linker, releasing the MMAE payload. The p-aminobenzyl carbamate (B1207046) (PAB) spacer then undergoes self-immolation to liberate the active MMAE drug. Once released into the cytoplasm, MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1][2][3][4][5][6]

Linker Cleavage and Payload Release

References

- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. herbmedpharmacol.com [herbmedpharmacol.com]

Application Notes and Protocols for Preclinical Evaluation of Py-MAA-Val-Cit-PAB-MMAE Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The Py-MAA-Val-Cit-PAB-MMAE ADC system utilizes a cleavable linker strategy to deliver the highly potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), to antigen-expressing tumor cells. The valine-citrulline (Val-Cit) dipeptide within the linker is designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release of MMAE within the cancer cell leads to cell cycle arrest and apoptosis.[1]

This document provides detailed application notes and protocols for the preclinical evaluation of ADCs employing the this compound drug-linker system in animal models. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the efficacy, toxicity, and pharmacodynamic effects of these novel therapeutic agents.

Mechanism of Action

The therapeutic action of a this compound ADC is a multi-step process initiated by the specific binding of the antibody component to its target antigen on the surface of a cancer cell.[1] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome, an acidic organelle containing a high concentration of proteases. Inside the lysosome, cathepsin B cleaves the Val-Cit linker, triggering the self-immolation of the p-aminobenzylcarbamate (PAB) spacer and subsequent release of the active MMAE payload into the cytoplasm.[2][3] MMAE then binds to tubulin, inhibiting microtubule polymerization and leading to G2/M phase cell cycle arrest and ultimately, apoptosis.[4][5] Due to its cell-permeable nature, the released MMAE can also diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[4][6]

Caption: Mechanism of action of a this compound ADC.

Recommended Animal Models

The choice of an appropriate animal model is critical for the preclinical evaluation of ADCs. The most commonly used models are xenografts, where human cancer cell lines are implanted into immunodeficient mice.

-

Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously implanting cultured human cancer cell lines into immunodeficient mice (e.g., NOD-SCID, NSG). They are useful for initial efficacy and toxicity screening.

-

Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.

-

Syngeneic Models: For studying the immunomodulatory effects of ADCs, syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same strain, are essential.

-

Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells or genetically modified to express human immune components.[7][8] They are valuable for evaluating the interplay between the ADC and the human immune system.

Experimental Protocols

The following are detailed protocols for key in vivo experiments to evaluate the efficacy and safety of this compound ADCs.

Protocol 1: Subcutaneous Tumor Model Establishment and Efficacy Evaluation

This protocol describes the establishment of a subcutaneous CDX model and the subsequent evaluation of ADC efficacy.

Materials:

-

Human cancer cell line expressing the target antigen

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

6-10 week old female immunodeficient mice (e.g., NOD-SCID or NSG)

-

This compound ADC and vehicle control

-

Sterile syringes and needles (27-30G)

-

Digital calipers

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.[2][9] Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[10]

-

Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC treatment).

-

ADC Administration: Administer the ADC or vehicle control via intravenous (IV) injection into the lateral tail vein. The dosing schedule will depend on the specific ADC and study design (e.g., once weekly for 3 weeks).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight 2-3 times per week. The primary efficacy endpoint is typically tumor growth inhibition (TGI).

-

Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Caption: General workflow for an in vivo ADC efficacy study.

Protocol 2: Toxicity Assessment

Concurrent with efficacy studies, it is crucial to monitor for potential toxicities.

Procedure:

-

Clinical Observations: Monitor the general health and behavior of the mice daily. Record any signs of toxicity such as changes in posture, activity, or grooming.

-

Body Weight: Measure the body weight of each mouse 2-3 times per week. Significant weight loss (e.g., >15-20%) is a key indicator of toxicity.

-

Hematology and Serum Chemistry: At the end of the study, collect blood samples for complete blood counts (CBC) and serum chemistry analysis to assess for hematological and organ-specific toxicities.

-

Histopathology: Collect major organs (e.g., liver, spleen, kidney, bone marrow) at necropsy for histopathological examination to identify any treatment-related microscopic changes.

Protocol 3: In Vivo Bystander Effect Evaluation

This protocol utilizes an admixed tumor model to assess the bystander killing effect of the ADC.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be sensitive to MMAE.

-

Materials listed in Protocol 1.

Procedure:

-

Cell Preparation: Prepare a mixed cell suspension containing a defined ratio of Ag+ and Ag- cells (e.g., 1:1 or 1:3).

-

Tumor Implantation and Treatment: Follow the procedures for tumor implantation and treatment as described in Protocol 1.

-

Assessment: The primary endpoint is the growth inhibition of the admixed tumors. A significant reduction in the growth of tumors containing a mixture of Ag+ and Ag- cells compared to tumors with only Ag- cells (if they form tumors) or vehicle-treated admixed tumors indicates a bystander effect.[3]

Protocol 4: Immunophenotyping of the Tumor Microenvironment

This protocol is for evaluating the immunomodulatory effects of the ADC in a syngeneic tumor model.

Materials:

-

Mouse tumor cell line

-

6-10 week old female immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Materials listed in Protocol 1

-

Tumor dissociation kit

-

Flow cytometry antibodies for various immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1)

-

Flow cytometer

Procedure:

-

Tumor Model and Treatment: Establish and treat tumors in immunocompetent mice as described in Protocol 1.

-

Tumor Harvest and Digestion: At a specified time point after treatment, euthanize the mice and excise the tumors. Mechanically and enzymatically dissociate the tumors to obtain a single-cell suspension.[11][12]

-

Immunostaining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against various immune cell markers.

-

Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer to quantify the different immune cell populations within the tumor microenvironment.[1][6][13]

Data Presentation

Quantitative data from preclinical studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Antitumor Efficacy of a this compound ADC in a CDX Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | - | QW x 3 | 1500 ± 150 | - |

| ADC | 1 | QW x 3 | 800 ± 90 | 46.7 |

| ADC | 3 | QW x 3 | 300 ± 50 | 80.0 |

| ADC | 10 | QW x 3 | 50 ± 20 | 96.7 |

Table 2: Toxicity Profile of a this compound ADC

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) ± SEM | Key Hematological Findings | Key Serum Chemistry Findings |

| Vehicle Control | - | +5.0 ± 1.5 | Normal | Normal |

| ADC | 1 | +4.5 ± 1.8 | Normal | Normal |

| ADC | 3 | -2.0 ± 2.5 | Mild, transient neutropenia | Normal |

| ADC | 10 | -10.0 ± 3.0 | Moderate, reversible neutropenia | Mild elevation in ALT |

Table 3: Immunomodulatory Effects of a this compound ADC in a Syngeneic Model

| Treatment Group | Dose (mg/kg) | CD8+ T cells (% of CD45+ cells) ± SEM | Macrophages (F4/80+) (% of CD45+ cells) ± SEM | Myeloid-Derived Suppressor Cells (Gr-1+) (% of CD45+ cells) ± SEM |

| Vehicle Control | - | 5.0 ± 1.0 | 20.0 ± 3.0 | 15.0 ± 2.5 |

| ADC | 3 | 15.0 ± 2.0 | 10.0 ± 1.5 | 5.0 ± 1.0* |

*p < 0.05 compared to vehicle control

Conclusion

The preclinical evaluation of this compound ADCs in appropriate animal models is a critical step in their development pipeline. The protocols and guidelines presented in this document provide a framework for conducting robust in vivo studies to assess the efficacy, safety, and mechanism of action of these promising therapeutic agents. Careful experimental design and execution, coupled with comprehensive data analysis, will provide the necessary foundation for advancing these ADCs into clinical development.

References

- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. escholarship.org [escholarship.org]

- 6. Optimized protocol for immunophenotyping of melanoma and tumor-bearing skin from mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]

- 8. pycad.co [pycad.co]

- 9. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]

- 10. yeasenbio.com [yeasenbio.com]

- 11. CyTOF protocol for immune monitoring of solid tumors from mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. content.noblelifesci.com [content.noblelifesci.com]

- 13. noblelifesci.com [noblelifesci.com]

Step-by-Step Guide to ADC Development with Py-MAA-Val-Cit-PAB-MMAE: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of Antibody-Drug Conjugates (ADCs) utilizing the Py-MAA-Val-Cit-PAB-MMAE drug-linker. This advanced system combines a highly potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a sophisticated linker designed for controlled drug release at the tumor site. The linker consists of a protease-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzylcarbamate (PAB) spacer, and a pyridine-maleic anhydride (B1165640) (Py-MAA) chemical moiety for antibody conjugation.

This guide will cover the fundamental principles of this ADC technology, detailed experimental protocols for conjugation and characterization, and representative data for a model ADC system.

Introduction to this compound ADC Technology

Antibody-Drug Conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to tumor cells, thereby minimizing systemic toxicity. The design of the linker connecting the antibody and the payload is critical for the stability and efficacy of the ADC.

The this compound drug-linker conjugate is comprised of:

-

Py-MAA (Pyridine-Maleic Anhydride moiety): This component provides a reactive handle for covalent attachment to the antibody. The maleimide (B117702) group reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable thioether linkage. The pyridine (B92270) component can influence the reactivity and stability of the maleimide.

-

Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures that the payload is released preferentially within the target cancer cells.

-

PAB (p-Aminobenzylcarbamate) Spacer: This self-immolative spacer connects the Val-Cit linker to the MMAE payload. Upon cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, releasing the unmodified and fully active MMAE.

-

MMAE (Monomethyl Auristatin E): A synthetic and highly potent antimitotic agent derived from dolastatin 10. MMAE inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells. Due to its high cytotoxicity, targeted delivery via an ADC is essential.

One example of an ADC synthesized using this technology is Zapadcine-3a, which targets the TRAILR2 receptor.[1][2]

Mechanism of Action

The therapeutic effect of an ADC developed with this compound is achieved through a multi-step process that ensures targeted cytotoxicity.

Caption: Mechanism of action for a this compound ADC.

Experimental Protocols

This section outlines the key experimental procedures for the development and characterization of an ADC using this compound.

ADC Synthesis Workflow

The synthesis of the ADC involves a two-step process: the reduction of the antibody's disulfide bonds followed by conjugation with the drug-linker.

Caption: General workflow for the synthesis and characterization of the ADC.

Protocol for Antibody Reduction and Conjugation

This protocol is a general guideline and may require optimization for specific antibodies.

Materials:

-

Monoclonal antibody (e.g., anti-TRAILR2) in a suitable buffer

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

This compound (Molecular Weight: 1446.79 g/mol )[2]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

N-acetylcysteine

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4.

-

Adjust the antibody concentration to 5-10 mg/mL in PBS.

-

-

Antibody Reduction:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The exact ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Incubate the mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

-

Drug-Linker Preparation:

-

Immediately before use, dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 1.2 to 1.5-fold molar excess of the dissolved drug-linker to the reduced antibody solution.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

-

Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.

-

Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

-

-

Purification:

-

Remove unreacted drug-linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

-

Collect the protein-containing fractions.

-

ADC Characterization Protocols

Hydrophobic Interaction Chromatography (HIC) is used to separate ADC species with different numbers of conjugated drug-linkers.

Method:

-

Column: A HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

-

Gradient: A linear gradient from high to low salt concentration.

-

Detection: UV at 280 nm.

-

Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated as a weighted average of the peak areas.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

-

Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, the unconjugated antibody, and free MMAE in cell culture medium.

-

Replace the medium in the cell plates with the drug-containing medium.

-

Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Data Presentation

The following tables present representative data for a hypothetical anti-TRAILR2 ADC developed with this compound. Note: These values are illustrative and based on typical results for similar ADCs. Actual experimental results will vary depending on the specific antibody and experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C72H111N13O16S | [2] |

| Molecular Weight | 1446.79 g/mol | [2] |

| Purity (HPLC) | >95% | - |

| Solubility | Soluble in DMSO | [2] |

Table 2: Characterization of a Hypothetical Anti-TRAILR2-Py-MAA-VC-PAB-MMAE ADC

| Parameter | Result |

| Average Drug-to-Antibody Ratio (DAR) | 3.8 |

| Monomer Purity (SEC-HPLC) | >98% |

| Aggregation (SEC-HPLC) | <2% |

| Endotoxin Level | <0.5 EU/mg |

Table 3: In Vitro Cytotoxicity (IC50) of a Hypothetical Anti-TRAILR2 ADC

| Cell Line | Target Expression | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free MMAE IC50 (nM) |

| HT-29 (Colon Cancer) | TRAILR2-positive | 0.5 | >1000 | 0.1 |

| Jurkat (Leukemia) | TRAILR2-positive | 0.8 | >1000 | 0.2 |

| MCF-7 (Breast Cancer) | TRAILR2-negative | >500 | >1000 | 0.5 |

Table 4: Representative Pharmacokinetic Parameters in a Preclinical Model

| Analyte | Half-life (t½, hours) | Clearance (CL, mL/hr/kg) | Volume of Distribution (Vd, L/kg) |

| Total Antibody | ~150 | ~0.2 | ~0.05 |

| ADC (conjugated drug) | ~120 | ~0.3 | ~0.06 |

| Unconjugated MMAE | ~2 | High | - |

Conclusion

The this compound drug-linker provides a robust platform for the development of highly effective and targeted ADCs. Its design incorporates a stable conjugation chemistry, a protease-cleavable linker for controlled payload release, and the potent cytotoxic agent MMAE. The protocols and data presented in this guide offer a framework for the successful synthesis, characterization, and preclinical evaluation of ADCs based on this technology. Optimization of the conjugation process and thorough characterization are crucial steps to ensure the development of a safe and efficacious therapeutic.

References

Application Notes and Protocols for Cell-Based Assays Evaluating MMAE Payload Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent. Due to its high cytotoxicity, it is widely used as a payload in antibody-drug conjugates (ADCs). ADCs are designed to selectively deliver cytotoxic agents to target cells, thereby increasing the therapeutic window. The efficacy of an MMAE-based ADC is critically dependent on the efficient internalization of the ADC, cleavage of the linker, and subsequent release of the MMAE payload into the target cell. Furthermore, the ability of the released MMAE to diffuse into neighboring, antigen-negative cells, a phenomenon known as the bystander effect, can significantly contribute to the overall anti-tumor activity, especially in heterogeneous tumors.

These application notes provide detailed protocols for a suite of cell-based assays to comprehensively evaluate the delivery and cytotoxic activity of MMAE payloads from ADCs. The described assays include methods to assess direct cytotoxicity, ADC internalization, and the bystander effect.

Key Cell-Based Assays

A comprehensive in vitro evaluation of an MMAE-based ADC involves a multi-faceted approach. The following assays are fundamental to characterizing the delivery and efficacy of the MMAE payload:

-

Cytotoxicity Assay: To determine the potency of the ADC and free MMAE on antigen-positive and antigen-negative cell lines.

-

Internalization Assay: To visualize and quantify the uptake of the ADC by target cells.

-

Bystander Effect Assay: To assess the ability of the released MMAE to kill neighboring antigen-negative cells.

I. Cytotoxicity Assay

The in vitro cytotoxicity assay is a cornerstone for evaluating the potency of an MMAE-based ADC. This assay determines the concentration of the ADC required to inhibit the growth of a target cell population by 50% (IC50). A significant difference in the IC50 value between antigen-positive and antigen-negative cell lines is indicative of target-specific cell killing.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

MMAE-based ADC

-

Free MMAE payload

-

Control antibody (without payload)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][2]

-

Phosphate-buffered saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] c. Incubate overnight to allow for cell attachment.[1]

-